

YKL-5-124: A Technical Guide to a Selective Covalent CDK7 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). [1][2][3][4] This document provides a comprehensive technical overview of **YKL-5-124**, including its chemical properties, mechanism of action, biological activity, and relevant experimental methodologies. **YKL-5-124** serves as a critical tool for investigating the distinct roles of CDK7 in cell cycle progression and transcription, offering a more precise alternative to less selective inhibitors. Its ability to induce cell cycle arrest, particularly at the G1/S transition, and inhibit E2F-driven gene expression underscores its therapeutic potential in cancers characterized by misregulated cell cycle control.[5][6]

Chemical Structure and Properties

YKL-5-124 is a complex small molecule with the IUPAC name (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide. Its chemical and physical properties are summarized below.



Property	Value		
IUPAC Name	(S)-3-(4-Acrylamidobenzamido)-N-(2- (dimethylamino)-1-phenylethyl)-6,6-dimethyl- 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)- carboxamide		
CAS Number	1957203-01-8		
Chemical Formula	C28H33N7O3		
Molecular Weight	515.62 g/mol		
SMILES	O=C(N(C1)C(C) (C)C2=C1C(NC(C3=CC=C(NC(C=C)=O)C=C3) =O)=NN2)NINVALID-LINKCN(C)C		
InChI Key	KPABJHHKKJIDGX-JOCHJYFZSA-N		

Mechanism of Action

YKL-5-124 is an irreversible, covalent inhibitor that selectively targets a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[5] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 plays a dual role in the cell as a component of the CDK-activating kinase (CAK) complex and as part of the general transcription factor TFIIH.[7] [8][9][10]

- Cell Cycle Control: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[5][8] By inhibiting CDK7, YKL-5-124 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[5] This is evidenced by a reduction in the phosphorylation of the T-loops of CDK1 and CDK2 upon treatment with YKL-5-124.[2][5]
- Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step in transcription initiation.[9][10] Interestingly, selective inhibition of CDK7 by YKL-5-124 has been shown to have a minimal effect on global RNA Pol II CTD phosphorylation, suggesting that other kinases like CDK9, CDK12, and CDK13 may compensate for this function.[5] However, YKL-5-124 does inhibit



the expression of a subset of genes, particularly those driven by the E2F transcription factor. [5]

The signaling pathway illustrating the mechanism of action of YKL-5-124 is depicted below.

Caption: Mechanism of YKL-5-124 action on cell cycle and transcription.

Quantitative Biological Data

The inhibitory activity and selectivity of **YKL-5-124** have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of YKL-5-124

Target Kinase	IC50 (nM)	Assay Type	Reference
CDK7	53.5	P32 biochemical assay	[11]
CDK7/Mat1/CycH	9.7	Invitrogen biochemical assay	[1][11]
CDK2	1300	Invitrogen biochemical assay	[1][11]
CDK9	3020	Invitrogen biochemical assay	[1][11]
CDK12	> 10,000	P32 biochemical assay	[11]
CDK13	> 10,000	P32 biochemical assay	[11]

Table 2: Cellular Activity of YKL-5-124



Cell Line	Effect	Concentration	Duration	Reference
HAP1	Dose-dependent increase in G1/G2-M phase and loss of S-phase cells	0-2000 nM	72 hours	[3]
HAP1 WT	Inhibition of CDK1 and CDK2 T-loop phosphorylation	0-2000 nM	24 hours	[3]
HAP1	Blocks pull-down of CDK7-cyclin H	~30 nM	Not specified	[2]
H929, AMO1 (Multiple Myeloma)	G1 phase accumulation, loss of S phase cells	Indicated concentrations	24 hours	[12]
H929, AMO1 (Multiple Myeloma)	Reduction in Rb phosphorylation	Indicated concentrations	24 hours	[12]
PDAC cells	G2/M cell cycle arrest and apoptosis	Not specified	Not specified	[13]

Experimental Protocols

This section outlines the general methodologies for key experiments involving YKL-5-124.

Biochemical Kinase Assay

This protocol is a generalized procedure to determine the in vitro inhibitory activity of **YKL-5-124** against various kinases.

Objective: To quantify the IC50 value of YKL-5-124 for a specific kinase.



Materials:

- Recombinant human kinases (e.g., CDK7/CycH/MAT1, CDK2, CDK9)
- YKL-5-124
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well assay plates
- Plate reader

Procedure:

- Prepare serial dilutions of YKL-5-124 in DMSO.
- Add the kinase and the inhibitor to the wells of the assay plate and incubate for a
 predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Prepare a solution of the substrate and ATP in kinase assay buffer.
- Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
- Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a stopping reagent.
- Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
- Measure the luminescence using a plate reader.



Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control
and determine the IC50 value by fitting the a dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of YKL-5-124 on cell cycle distribution.

Materials:

- Cancer cell lines (e.g., HAP1, H929)
- YKL-5-124
- Cell culture medium and supplements
- Propidium iodide (PI) staining solution
- Flow cytometer

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of YKL-5-124 or DMSO as a control for the desired duration (e.g., 24, 48, or 72 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol.
- Stain the cells with PI staining solution containing RNase A.
- Analyze the cell cycle distribution by flow cytometry.

Western Blotting for Phosphoprotein Analysis

Objective: To assess the effect of **YKL-5-124** on the phosphorylation of target proteins (e.g., CDK1, CDK2, Rb).



Materials:

- Cancer cell lines
- YKL-5-124
- Lysis buffer
- Primary antibodies (e.g., anti-phospho-CDK1, anti-phospho-Rb, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE gels and blotting apparatus

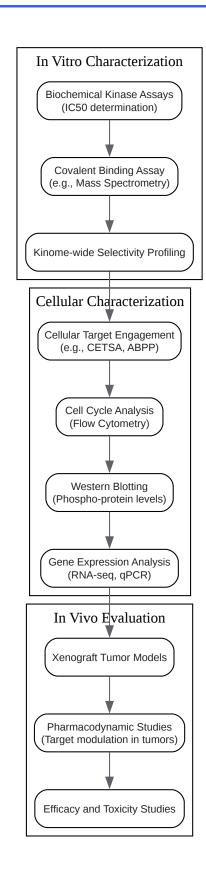
Procedure:

- Treat cells with YKL-5-124 as described for cell cycle analysis.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the desired primary antibodies overnight.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing a covalent inhibitor like **YKL-5-124**.





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Caption: A generalized experimental workflow for covalent inhibitor characterization.



Conclusion

YKL-5-124 is a highly selective and potent covalent inhibitor of CDK7 that has proven to be an invaluable tool for dissecting the roles of CDK7 in cell cycle control and transcription. Its specific mechanism of action and well-characterized biological effects make it a strong candidate for further preclinical and clinical development, particularly for cancers that are dependent on the CDK-RB-E2F axis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of **YKL-5-124** and the broader field of CDK7 inhibition.

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